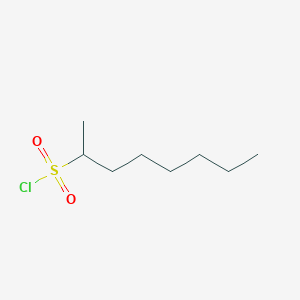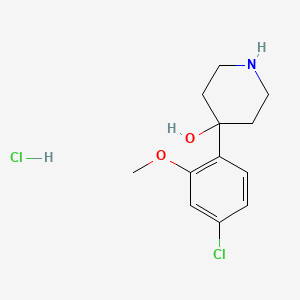
4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 4-Chloro-2-methoxyphenyl Group: The piperidine ring is then subjected to a substitution reaction with 4-chloro-2-methoxyphenyl halide under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring through a hydroxylation reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chloro-2-methoxyphenyl)piperidin-4-one.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-3-methoxyphenyl)piperidin-4-yl-4-phenyl-2H-1,2,4-triazole-3(4H)-thione
- Piperidino N-(4-chloro-2-methoxyphenyl)carbamate
- 4-(4-Methoxyphenyl)piperidine hydrochloride
Uniqueness
4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chloro group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17Cl2NO2 |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
4-(4-chloro-2-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-16-11-8-9(13)2-3-10(11)12(15)4-6-14-7-5-12;/h2-3,8,14-15H,4-7H2,1H3;1H |
Clave InChI |
NZRQUZRFPOBDJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C2(CCNCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
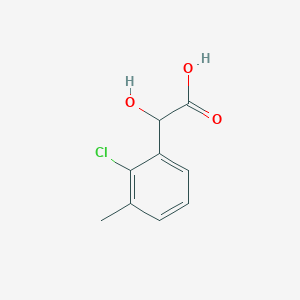
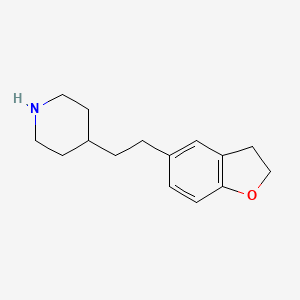

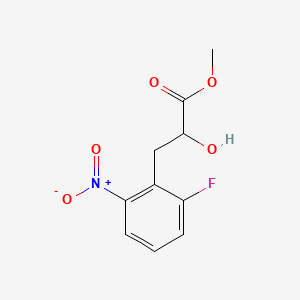
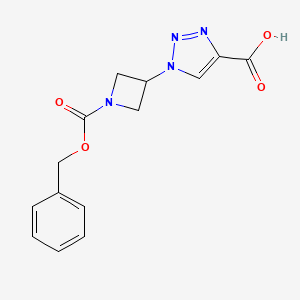
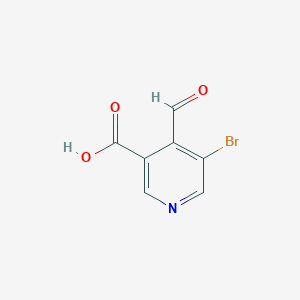
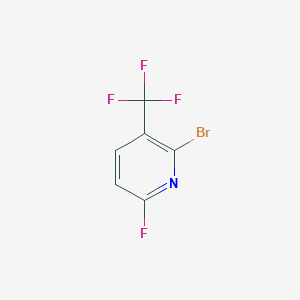
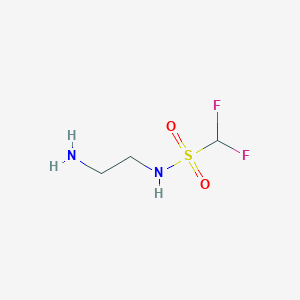
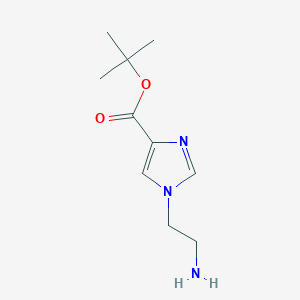

![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
